molecular formula C17H19NO6 B12162556 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid

6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid

Cat. No.: B12162556
M. Wt: 333.3 g/mol
InChI Key: XLMGGXSDJABQLR-UHFFFAOYSA-N
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Description

6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst.

    O-Acylation: The hydroxyl group on the coumarin ring is acylated using acetic anhydride to form the 7-acetoxy derivative.

    Amidation: The acetic acid derivative is then converted to an amide by reacting with hexanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl groups in the coumarin structure can yield dihydrocoumarin derivatives.

    Substitution: The acetamido group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted acetamido derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used in the study of enzyme interactions, particularly those involving coumarin derivatives. It may serve as a probe to investigate the activity of enzymes like cytochrome P450.

Medicine

In medicine, coumarin derivatives are known for their anticoagulant properties. This compound could be explored for its potential as an anticoagulant or as a lead compound for the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence, which is a characteristic of many coumarin derivatives.

Mechanism of Action

The mechanism of action of 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid involves its interaction with biological targets such as enzymes. The coumarin moiety can inhibit enzymes like cytochrome P450 by binding to the active site, thereby preventing the metabolism of other substrates. The hexanoic acid chain may enhance the compound’s ability to interact with lipid membranes, facilitating its entry into cells.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: Known for its fluorescence and use in biochemical assays.

    Warfarin: A well-known anticoagulant that also contains a coumarin moiety.

    Coumarin-3-carboxylic acid: Another coumarin derivative with potential biological activity.

Uniqueness

6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid is unique due to its specific structure, which combines the coumarin core with an acetamido-hexanoic acid chain. This combination may confer unique biological properties and enhance its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

6-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C17H19NO6/c19-15(18-9-3-1-2-4-16(20)21)11-23-13-7-5-12-6-8-17(22)24-14(12)10-13/h5-8,10H,1-4,9,11H2,(H,18,19)(H,20,21)

InChI Key

XLMGGXSDJABQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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